molecular formula C10H9IN2O B042704 1-(Benzyloxy)-4-iodo-1H-pyrazole CAS No. 229171-07-7

1-(Benzyloxy)-4-iodo-1H-pyrazole

Cat. No. B042704
M. Wt: 300.1 g/mol
InChI Key: VLRXSAMTKJXSPK-UHFFFAOYSA-N
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Description

Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2. They serve as core structures in various chemical compounds due to their unique chemical and physical properties. The interest in pyrazole derivatives stems from their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and dye industries.

Synthesis Analysis

Pyrazole derivatives are commonly synthesized through various methods, including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, the reaction of α,β-unsaturated carbonyl compounds with hydrazines (Knoevenagel approach), and 3+2 annulation methods (K. Kumara et al., 2018); (S. Naveen et al., 2021). These methods allow for the introduction of various substituents into the pyrazole ring, modifying its chemical and physical properties.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often determined through spectroscopic methods like NMR, IR, and X-ray crystallography. Structural elucidation reveals the conformation, electronic distribution, and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (W. Holzer et al., 1995).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, due to the presence of nitrogen atoms and reactive substituents. These reactions enable the synthesis of complex molecules and further modification of the pyrazole core for specific applications (B. Avila et al., 2011).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are influenced by their molecular structure and the nature of substituents. These properties are essential for determining the compound's suitability for particular applications and for its formulation in pharmaceuticals (Ersin Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including acidity, basicity, and reactivity towards various reagents, are critical for their biological activity and interaction with biological targets. The presence of nitrogen atoms and the ability to form hydrogen bonds significantly affect their chemical behavior and potential as bioactive molecules (L. Costea et al., 2006).

Scientific Research Applications

Emulsifier

  • Application Summary: 1-Benzyloxy-4-iodobenzene is used as an emulsifier . Emulsifiers are substances that stabilize mixtures of two or more immiscible liquids, such as oil and water.

Pharmaceutical Intermediate

  • Application Summary: 1-Benzyloxy-4-iodobenzene is used as a pharmaceutical intermediate . This means it is used in the synthesis of pharmaceutical drugs.

Oxidation and Reduction Reactions

  • Application Summary: Compounds with a benzylic structure, such as 1-Benzyloxy-4-iodobenzene, can undergo oxidation and reduction reactions . These reactions can be used to modify the structure of the compound for various purposes.
  • Results or Outcomes: The result of these reactions would be the formation of a new compound with a modified structure .

Preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene

  • Application Summary: 1-Benzyloxy-2-iodo-4-tert-octylbenzene can be used in the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene . This compound could have potential applications in various fields.
  • Methods of Application: The compound is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction .
  • Results or Outcomes: The result of this process is the synthesis of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene .

Antioxidant and Antimicrobial Activity

  • Application Summary: Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have shown in vitro antioxidant and antimicrobial activity .
  • Methods of Application: The compounds were evaluated for their in vitro antioxidant activity and found to be highly potent . They were also assayed for their in vitro antimicrobial activities against several bacterial and fungal strains .
  • Results or Outcomes: The results showed that the metal (II) complexes are more potent than free Schiff base ligands . Some of the complexes were found to be the most active compounds .

Monoamine Oxidase B Inhibitors

  • Application Summary: Certain coumarin-based derivatives, such as 7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one methanesulfonate (NW-1772), have been found to be potent inhibitors of monoamine oxidase B .
  • Methods of Application: These compounds can be synthesized and then tested for their ability to inhibit monoamine oxidase B, an enzyme that plays a role in the metabolism of certain neurotransmitters in the brain .
  • Results or Outcomes: The results of these studies could lead to the development of new treatments for neurological disorders .

Future Directions

The future directions for research on “1-(Benzyloxy)-4-iodo-1H-pyrazole” could include exploring its potential biological activities, studying its reactivity under various conditions, and developing new synthesis methods .

properties

IUPAC Name

4-iodo-1-phenylmethoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O/c11-10-6-12-13(7-10)14-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRXSAMTKJXSPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CON2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444152
Record name 1-(Benzyloxy)-4-iodopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-iodo-1H-pyrazole

CAS RN

229171-07-7
Record name 1-(Benzyloxy)-4-iodopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
N Papastavrou, M Chatzopoulou, J Ballekova… - European Journal of …, 2017 - Elsevier
Aldose reductase (ALR2) has been the target of therapeutic intervention for over 40 years; first, for its role in long-term diabetic complications and more recently as a key mediator in …
Number of citations: 11 www.sciencedirect.com
N Papastavrou, M Chatzopoulou, K Pegklidou… - Bioorganic & medicinal …, 2013 - Elsevier
Therapeutic intervention with aldose reductase inhibitors appears to be promising for major pathological conditions (ie, long-term diabetic complications and inflammatory pathologies). …
Number of citations: 18 www.sciencedirect.com
K Pegklidou, N Papastavrou, P Gkizis… - Medicinal …, 2015 - ingentaconnect.com
Undoubtedly, efficient cancer treatment has been a significant challenge for the scientific community over the last decades. Despite tremendous progress made towards this direction, …
Number of citations: 22 www.ingentaconnect.com

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